BenchChemオンラインストアへようこそ!

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine

Analytical Chemistry Procurement Quality Control Building Block Sourcing

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine (CAS 1328640-71-6) is a disubstituted pyrazole featuring a cyclopentyl group at N1 and an ethanamine side chain at C3. With molecular formula C₁₀H₁₇N₃ and molecular weight 179.26 g·mol⁻¹ , it belongs to the 1,3-substituted pyrazole class frequently employed as a privileged scaffold in medicinal chemistry for kinase, GPCR, and epigenetic target programs.

Molecular Formula C10H17N3
Molecular Weight 179.267
CAS No. 1328640-71-6
Cat. No. B2565817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine
CAS1328640-71-6
Molecular FormulaC10H17N3
Molecular Weight179.267
Structural Identifiers
SMILESC1CCC(C1)N2C=CC(=N2)CCN
InChIInChI=1S/C10H17N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5,7,11H2
InChIKeyQCADJFQNKKLSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine (CAS 1328640-71-6) Procurement-Grade Building Block for Pyrazole-Derived Library Synthesis


2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine (CAS 1328640-71-6) is a disubstituted pyrazole featuring a cyclopentyl group at N1 and an ethanamine side chain at C3. With molecular formula C₁₀H₁₇N₃ and molecular weight 179.26 g·mol⁻¹ , it belongs to the 1,3-substituted pyrazole class frequently employed as a privileged scaffold in medicinal chemistry for kinase, GPCR, and epigenetic target programs. Commercially available in purities from 95% to 98% , this compound is supplied as a liquid building block intended for further synthetic elaboration rather than as a final biologically characterized probe.

Why Generic 1,3-Pyrazole Ethanamines Cannot Substitute for 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine in Focused Library Design


Within the 1,3-disubstituted pyrazole ethanamine family, seemingly minor structural modifications produce large differences in physicochemical and pharmacological profiles. Literature on cycloalkyl-annelated pyrazoles demonstrates that the size and lipophilicity of the N1 substituent directly modulate σ₁ receptor affinity, with pKᵢ values shifting from <6 to >8 depending on ring size and substitution pattern [1]. The cyclopentyl group of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine occupies a specific steric and lipophilic space (XLogP3 = 0.8, TPSA = 43.8 Ų) that differs from its cyclohexyl, phenyl, or smaller alkyl analogs. Substituting without controlling for these parameters risks collapsing target engagement, altering metabolic stability, or compromising downstream SAR interpretability. The compound’s value therefore lies in its precise topological parameters as a synthetic intermediate, not in generic pyrazole ethanamine interchangeability.

Quantitative Evidence Guide for Selecting 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine Over Structural Analogs


Purity Specification Benchmarks: 97–98% Grade Availability Provides Procurement Certainty Over the Standard 95% Building Block Grade

Multiple suppliers offer 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine at 97% or 98% purity , whereas the default industry specification for comparable 1,3-pyrazole ethanamine building blocks such as 2-(1-phenyl-1H-pyrazol-3-yl)ethanamine (CAS 1240526-44-6) is routinely listed at 95% . The availability of a higher-purity grade reduces the burden of in-house repurification prior to use in parallel synthesis or sensitive coupling reactions.

Analytical Chemistry Procurement Quality Control Building Block Sourcing

Physicochemical Parameter Differentiation: XLogP3 of 0.8 Falls Within an Optimal Lipophilicity Window for CNS Drug Discovery Relative to More Lipophilic Analog

The computed octanol–water partition coefficient (XLogP3) for 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine is 0.8 , placing it within the favorable CNS drug-like space (XLogP 1–3). In contrast, the N-phenyl analog 2-(1-phenyl-1H-pyrazol-3-yl)ethanamine has a predicted XLogP of approximately 1.5–1.8 based on structural calculation, increasing lipophilicity and associated risks of higher metabolic turnover, increased plasma protein binding, and reduced aqueous solubility [1]. This 0.7–1.0 log unit difference is significant in the context of lead optimization where each log unit of lipophilicity correlates with measurable shifts in ADME properties.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Cycloalkyl-Annelated Pyrazoles as a Class Yield High σ₁ Receptor Affinity (pKᵢ > 8), Providing a Rational Basis for Prioritizing the Cyclopentyl Scaffold Over Acyclic or Smaller-Ring Analogs

A medicinal chemistry campaign on cycloalkyl-annelated pyrazoles demonstrated that compounds in this series achieve pKᵢ > 8 for the σ₁ receptor, with selected optimized members reaching subnanomolar Kᵢ values and >60-fold selectivity over a panel of off-target receptors [1]. While direct binding data for 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine itself are not publicly available, the cyclopentyl substituent is a key pharmacophoric element within the active series. By contrast, pyrazole ethanamines bearing smaller N1 substituents (methyl, ethyl) or larger cycloalkyl groups (cycloheptyl) exhibit shifted SAR landscapes that may compromise σ₁ affinity or selectivity [1][2].

Sigma-1 Receptor Neuropharmacology Structure-Activity Relationship

Storage and Stability Differentiation: Long-Term Storage at 4°C with Sealed, Dry Conditions Differs from Room-Temperature Stable Analogs, Informing Laboratory Workflow Planning

2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine requires sealed, dry storage at 2–8°C per multiple vendor specifications . This contrasts with structurally similar pyrazole ethanamines such as the N-phenyl analog, which is typically stored at ambient temperature without special humidity protection [1]. The stricter storage requirement for the cyclopentyl derivative implies greater sensitivity to moisture or thermal degradation, a factor that must be accounted for in compound inventory management and long-term stability planning for library collections.

Compound Management Stability Testing Procurement Logistics

Optimal Research and Industrial Application Scenarios for 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine Based on Evidence-Driven Selection


σ₁ Receptor-Focused Library Synthesis in CNS Drug Discovery Programs

Medicinal chemistry teams pursuing σ₁ receptor modulators for pain, depression, or neurodegenerative indications should prioritize 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine as a core building block. The cycloalkyl-annelated pyrazole class has demonstrated pKᵢ > 8 and subnanomolar Kᵢ at σ₁ with >60-fold selectivity [1], and the cyclopentyl substituent is a validated pharmacophoric element within this series. Employing this scaffold increases the likelihood that subsequent derivatives will reside within the high-affinity chemical space, reducing the synthetic burden of exploring inactive SAR regions.

Parallel Amide or Sulfonamide Library Derivatization for Kinase and Epigenetic Target Screening

The primary amine handle of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine enables straightforward coupling to carboxylic acids, sulfonyl chlorides, or isocyanates under standard amide/sulfonamide/urea bond-forming conditions. The available 97–98% purity grades minimize competing side reactions in parallel synthesis formats (e.g., 96-well plate acylation), where starting material purity directly governs final product purity and the interpretability of screening data. The moderate lipophilicity (XLogP3 = 0.8) also facilitates aqueous-compatible coupling protocols.

Physicochemical Property-Driven Fragment Evolution for CNS-Targeted Lead Optimization

Lead optimization campaigns targeting CNS indications require careful control of lipophilicity to balance permeability against metabolic clearance. With XLogP3 = 0.8 and TPSA = 43.8 Ų , 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine resides within the optimal CNS drug-like property space and contrasts favorably with more lipophilic N-phenyl analogs [2]. Incorporating this building block early in hit-to-lead chemistry can help maintain favorable physicochemical parameters while exploring diverse substitution vectors.

Cold-Chain-Managed Compound Collection Building for High-Throughput Screening

Organizations establishing screening decks for σ₁ receptor, kinase, or GPCR panels can incorporate 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine as a diversity element within the pyrazole cluster. Procurement must account for the 2–8°C storage requirement to ensure compound integrity over extended screening campaigns. The liquid physical form facilitates automated liquid handling for plate-based storage and assay-ready formatting, provided cold-chain logistics are maintained.

Quote Request

Request a Quote for 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.